N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide
CAS No.: 2034259-63-5
Cat. No.: VC4858985
Molecular Formula: C21H22ClFN2O4
Molecular Weight: 420.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034259-63-5 |
|---|---|
| Molecular Formula | C21H22ClFN2O4 |
| Molecular Weight | 420.87 |
| IUPAC Name | N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide |
| Standard InChI | InChI=1S/C21H22ClFN2O4/c22-17-12-16(6-7-18(17)23)25-20(27)19(26)24-13-21(28,14-4-2-1-3-5-14)15-8-10-29-11-9-15/h1-7,12,15,28H,8-11,13H2,(H,24,26)(H,25,27) |
| Standard InChI Key | XSZGPNYRSIWIHX-UHFFFAOYSA-N |
| SMILES | C1COCCC1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)(C3=CC=CC=C3)O |
Introduction
The compound N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure features a combination of functional groups, including a chloro-fluorophenyl moiety, a hydroxy group, and an ethanediamide backbone. These characteristics suggest possible biological activity, making it a candidate for drug discovery and pharmacological studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
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Amidation Reaction: Coupling of the ethanediamide backbone with the substituted phenyl group.
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Functionalization: Introduction of the hydroxy and oxan substituents through nucleophilic substitution or ring-opening reactions.
Analytical Characterization
The compound can be characterized using various spectroscopic techniques:
| Technique | Key Observations |
|---|---|
| Infrared (IR) | Broad absorption bands for N-H stretching (~3300 cm⁻¹) and C=O stretching (~1650 cm⁻¹). |
| NMR Spectroscopy | Signals corresponding to aromatic protons, aliphatic chains, and hydroxy groups. |
| Mass Spectrometry | Molecular ion peak confirming its molecular weight. |
Potential Applications
This compound's structural features suggest several areas of application:
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Pharmacological Activity:
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The chloro-fluorophenyl group is often associated with enhanced lipophilicity and metabolic stability in drug design.
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The ethanediamide moiety could interact with enzymes or receptors, making it a candidate for anti-inflammatory or anticancer studies.
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Biological Testing:
Comparative Analysis
To better understand the significance of this compound, it can be compared to structurally similar molecules:
Limitations and Future Research
While promising, further research is required to fully explore the biological activity of this compound:
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Toxicity Studies: Assessing its safety profile in vitro and in vivo.
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Structure-Activity Relationship (SAR): Modifying substituents to optimize activity.
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Pharmacokinetics: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
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